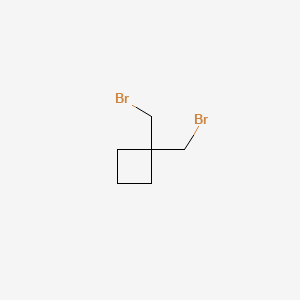
1,1-Bis(bromomethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(bromomethyl)cyclobutane is an organic compound with the molecular formula C6H10Br2. It is characterized by a cyclobutane ring substituted with two bromomethyl groups at the 1-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The reaction typically involves the use of brominating agents such as phosphorus tribromide or dimethylbromosulfonium bromide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high productivity and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(bromomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield cyclobutylmethanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted cyclobutanes, cyclobutanols, and cyclobutyl carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(bromomethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a bioisostere in drug design, due to its strained ring system which can mimic other biologically active molecules.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 1,1-Bis(bromomethyl)cyclobutane exerts its effects is primarily through its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
Cyclobutylmethyl bromide: Similar in structure but with only one bromomethyl group.
1,1-Dichloromethylcyclobutane: Similar substitution pattern but with chlorine atoms instead of bromine.
Cyclobutane-1,1-dicarboxylic acid: Similar cyclobutane core but with carboxylic acid groups.
Uniqueness: 1,1-Bis(bromomethyl)cyclobutane is unique due to the presence of two bromomethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its strained ring system also contributes to its unique chemical properties and applications .
Properties
IUPAC Name |
1,1-bis(bromomethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYUDXIHNNLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)
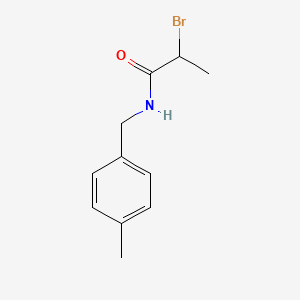
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)
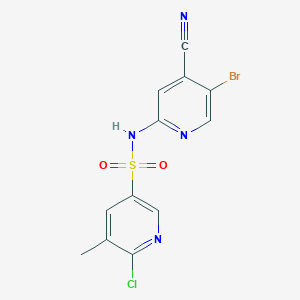
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2691752.png)
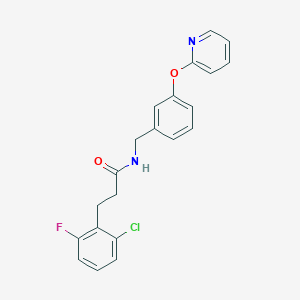
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)
![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)

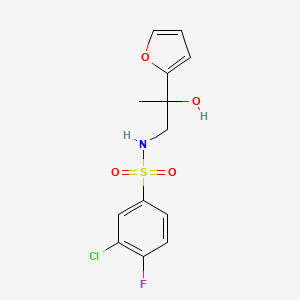
![[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B2691767.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)
![ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)
